molecular formula C26H18Cl2N2O B11111950 4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline}

4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline}

Cat. No.: B11111950
M. Wt: 445.3 g/mol
InChI Key: ZFQPOMJPQNFCKO-UHFFFAOYSA-N
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Description

4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} is an organic compound that belongs to the class of imines It is characterized by the presence of an oxybis linkage between two N-[(E)-(4-chlorophenyl)methylidene]aniline units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4’-oxydianiline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the imine groups can yield the corresponding amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline}, a compound derived from the chalcone family, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, material science, and environmental studies, supported by relevant data and case studies.

Structure and Molecular Characteristics

  • Molecular Formula : C30H28ClN2O2
  • Molecular Weight : 490.01 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from its systematic name.

The compound features a bis-aniline structure with a chlorophenyl substituent, which contributes to its diverse reactivity and biological profile.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that derivatives of chalcones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the potential of 4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} to target specific cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. A study reported that certain chalcone derivatives exhibited antibacterial effects against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

Research into enzyme inhibition has revealed that chalcone derivatives can act as inhibitors for enzymes involved in metabolic pathways. For example, studies have indicated that they can inhibit xanthine oxidase, which is relevant for conditions like gout and hyperuricemia .

Photovoltaic Materials

Chalcones are being investigated as components in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy. The unique electronic properties of 4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} make it a candidate for enhancing the efficiency of solar cells .

Polymer Chemistry

In polymer science, chalcone derivatives are explored for their role as photoinitiators in polymerization processes. Their ability to undergo photochemical reactions under UV light allows them to be utilized in creating cross-linked polymer networks .

Bioremediation

The compound's potential in environmental applications includes bioremediation strategies where chalcones can be used to degrade pollutants or enhance microbial degradation pathways. Their structural properties may facilitate interactions with environmental contaminants, promoting degradation processes .

Data Summary Table

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer activity against specific cell lines
Antimicrobial against resistant bacteria
Enzyme inhibition (xanthine oxidase)
Material ScienceOrganic photovoltaic materials
Photoinitiators for polymerization
Environmental ScienceBioremediation strategies

Case Studies

  • Anticancer Efficacy Study : A recent investigation evaluated the cytotoxic effects of various chalcone derivatives on breast cancer cell lines. The study found that 4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} significantly inhibited cell growth at low micromolar concentrations.
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound effectively reduced biofilm formation by pathogenic bacteria without affecting their growth rates, suggesting a mechanism that targets biofilm integrity rather than bacterial viability.
  • Photovoltaic Device Development : Experimental solar cells incorporating chalcone derivatives showed enhanced light absorption and conversion efficiency compared to traditional materials, indicating their potential for future renewable energy applications.

Mechanism of Action

The mechanism of action of 4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-oxybis{N-[(E)-(3-methoxyphenyl)methylidene]aniline}
  • 4,4’-oxybis{N-[(E)-phenylmethylene]aniline}
  • 4,4’-oxybis(2-aminophenol)

Uniqueness

4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and potential for forming various derivatives, making it a versatile intermediate in organic synthesis.

Biological Activity

The compound 4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} , also known as a bis-imine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} is C19H16Cl2N2OC_{19}H_{16}Cl_2N_2O, with a molecular weight of approximately 359.25 g/mol. The structure features two aniline moieties connected through an ether linkage and characterized by the presence of a chlorophenyl group.

Key Properties

PropertyValue
Molecular FormulaC19H16Cl2N2OC_{19}H_{16}Cl_2N_2O
Molecular Weight359.25 g/mol
Boiling Point367.5 °C
Density1.2 g/cm³

Antimicrobial Activity

Research indicates that compounds similar to 4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} exhibit significant antimicrobial properties. For instance, studies have shown that related imine compounds demonstrate potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

The antimicrobial mechanism is believed to involve the interaction of the compound with bacterial enzymes and receptors, leading to disruption of cellular processes. Specifically, the presence of the chlorophenyl group enhances binding affinity to critical biological targets .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. A study involving structurally related bis-imines showed promising results in inhibiting cancer cell proliferation in various human cancer cell lines, including prostate (DU-145) and breast cancer (MCF-7) .

Case Studies

  • Anticancer Screening : In vitro assays demonstrated that derivatives with similar structural motifs exhibited IC50 values in the micromolar range against DU-145 cells, indicating significant cytotoxicity .
  • Antibacterial Efficacy : Another study reported MIC values for related compounds against E. coli and S. aureus, showing efficacy comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of 4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} can be influenced by structural modifications. The presence of electron-withdrawing groups such as chlorine enhances antibacterial activity, while variations in the aniline moiety can modulate anticancer properties.

Properties

Molecular Formula

C26H18Cl2N2O

Molecular Weight

445.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-[4-[(4-chlorophenyl)methylideneamino]phenoxy]phenyl]methanimine

InChI

InChI=1S/C26H18Cl2N2O/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)31-26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H

InChI Key

ZFQPOMJPQNFCKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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